molecular formula C26H20N6 B1663067 4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline CAS No. 4402-17-9

4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline

Cat. No. B1663067
CAS RN: 4402-17-9
M. Wt: 416.5 g/mol
InChI Key: MTXGSGLDYXIXFF-UHFFFAOYSA-N
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Description

The compound “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” is a complex organic molecule that contains two benzimidazole rings attached to an aniline group. Benzimidazoles are a type of organic compound that are known for their wide range of biological activities. Aniline is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole rings through a process known as cyclocondensation, where two molecules (or two parts of the same molecule) come together to form a ring, with the elimination of a small molecule like water. The aniline group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzimidazole rings and an aniline group. The benzimidazole rings would likely contribute to the rigidity of the molecule, while the aniline group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

As a complex organic molecule, “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” could potentially undergo a variety of chemical reactions. The benzimidazole rings might participate in electrophilic substitution reactions, while the aniline group could undergo reactions typical of primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” would depend on its exact molecular structure. Factors that could influence its properties include the presence of the benzimidazole rings and the aniline group, as well as the overall shape and size of the molecule .

Scientific Research Applications

Chemosensor for Aluminum Ion Detection

  • Study 1: A research on anthracene and pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole demonstrated their efficacy as chemosensors for detecting aluminum ions in aqueous solutions and living cells. This study highlighted the use of such compounds in environmental and biological monitoring of aluminum levels (Shree, Sivaraman, Siva, & Chellappa, 2019).

Synthesis and Chemical Properties

  • Study 2: Another research focused on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the chemical versatility and potential applications of such compounds in various chemical reactions and syntheses (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Antihypertensive Activity

  • Study 3: Benzimidazole derivatives were synthesized and evaluated for their antihypertensive activity. This study reveals the potential therapeutic applications of benzimidazole-aniline derivatives in managing hypertension (Sharma, Kohli, & Sharma, 2010).

Glycogen Phosphorylase Inhibitors

  • Study 4: Research on (benzimidazol-2-yl)-aniline derivatives as glycogen phosphorylase inhibitors offers insights into their potential use in managing disorders related to glycogen storage (Galal et al., 2016).

Antimicrobial Activity

  • Study 5: The antimicrobial screening of novel synthesized benzimidazole nucleus containing 4-oxo-thiazolidine derivatives demonstrated the potential of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Makwana, 2011).

Antiproliferative Activity Toward Cancer Cell Lines

  • Study 6: The synthesis of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, and their ability to inhibit various cancer-related protein kinases, indicates their potential application in cancer therapy (Determann et al., 2012).

Polymerization Reactions

  • Study 7: Research on (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes and their role in the polymerization of ϵ‐caprolactone shows the relevance of benzimidazole compounds in the field of polymer chemistry and materials science (Attandoh, Ojwach, & Munro, 2014).

Future Directions

The study of “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” and related compounds could potentially lead to the discovery of new drugs or other useful substances. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .

properties

CAS RN

4402-17-9

Product Name

4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline

Molecular Formula

C26H20N6

Molecular Weight

416.5 g/mol

IUPAC Name

4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline

InChI

InChI=1S/C26H20N6/c27-19-7-1-15(2-8-19)25-29-21-11-5-17(13-23(21)31-25)18-6-12-22-24(14-18)32-26(30-22)16-3-9-20(28)10-4-16/h1-14H,27-28H2,(H,29,31)(H,30,32)

InChI Key

MTXGSGLDYXIXFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N

synonyms

GNF-Pf-2870;  4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline
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4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline
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